1-(2-(Difluoromethoxy)-4-nitrophenyl)-3-methyl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Difluoromethoxy)-4-nitrophenyl)-3-methyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a difluoromethoxy group, a nitrophenyl group, and a triazole ring. The incorporation of fluorine atoms often enhances the biological activity and stability of the compound, making it of significant interest in various fields of research and industry.
Preparation Methods
The synthesis of 1-(2-(Difluoromethoxy)-4-nitrophenyl)-3-methyl-1H-1,2,4-triazole can be achieved through several synthetic routes. One common method involves the reaction of 2-(difluoromethoxy)-4-nitroaniline with methyl hydrazine under suitable conditions to form the triazole ring. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve continuous flow processes to enhance the efficiency and yield of the compound. These methods often include the recycling of reagents and optimization of reaction conditions to minimize waste and improve the overall sustainability of the process .
Chemical Reactions Analysis
1-(2-(Difluoromethoxy)-4-nitrophenyl)-3-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(Difluoromethoxy)-4-nitrophenyl)-3-methyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a valuable tool in studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethoxy)-4-nitrophenyl)-3-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The nitrophenyl group contributes to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
1-(2-(Difluoromethoxy)-4-nitrophenyl)-3-methyl-1H-1,2,4-triazole can be compared with other similar compounds, such as:
Trifluoromethyl derivatives: These compounds also contain fluorine atoms, but the presence of three fluorine atoms can significantly alter their biological activity and physicochemical properties.
Nitrophenyl triazoles: Compounds with similar structures but different substituents on the phenyl ring can exhibit varying degrees of biological activity and stability.
Difluoromethoxy ketones: These compounds serve as building blocks for the synthesis of various heterocycles and can be used as alternatives to triazoles in certain applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and reactivity patterns.
Properties
Molecular Formula |
C10H8F2N4O3 |
---|---|
Molecular Weight |
270.19 g/mol |
IUPAC Name |
1-[2-(difluoromethoxy)-4-nitrophenyl]-3-methyl-1,2,4-triazole |
InChI |
InChI=1S/C10H8F2N4O3/c1-6-13-5-15(14-6)8-3-2-7(16(17)18)4-9(8)19-10(11)12/h2-5,10H,1H3 |
InChI Key |
IXCRABFIPHWCSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.